molecular formula C9H10INO2 B1502541 Methyl 2-(4-amino-3-iodophenyl)acetate CAS No. 374933-81-0

Methyl 2-(4-amino-3-iodophenyl)acetate

Cat. No. B1502541
CAS RN: 374933-81-0
M. Wt: 291.09 g/mol
InChI Key: MXBSIPDRHYJKQR-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-3-iodophenyl)acetate” is a chemical compound with the molecular formula C9H10INO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H10INO2 . The molecular weight of this compound is 291.09 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 291.09 and a molecular formula of C9H10INO2 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Radioiodinated Phenylamines for Brain-Specific Delivery

Methyl 2-(4-amino-3-iodophenyl)acetate has been studied for its potential in brain-specific delivery of radiopharmaceuticals. Research shows that compounds like 1-methyl-3-[N-(4-[125I]iodophenyl)carbamoyl]-1,4-dihydropyridine, which can be derived from similar compounds, demonstrate good brain uptake and brain to blood ratios in rats. This suggests its usefulness in measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Synthesis of SPECT Imaging Agents

Another application involves the synthesis of high-affinity muscarinic receptor antagonists, such as (R,R)123I-QNB, for Single photon emission computed tomography (SPECT) imaging of the human brain. The process includes transforming the related methyl ester of 4-aminophenyl to the iodo compound for SPECT imaging agents, demonstrating its role in advanced imaging techniques (Owens et al., 1992).

Anticancer Drug Synthesis

This compound is also relevant in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, which can be synthesized using related amino acetate compounds, have shown significant cytotoxicity against various human tumor cell lines. These complexes are more cytotoxic than traditional chemotherapy drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide, indicating their potential as effective anticancer agents (Basu Baul et al., 2009).

Synthesis of Antibiotics

The compound has applications in the synthesis of antibiotics as well. It can be involved in the preparation of essential components for the fourth generation of cephem antibiotics. The process involves the synthesis of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a critical acyl moiety in these antibiotics (Tatsuta et al., 1994).

properties

IUPAC Name

methyl 2-(4-amino-3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSIPDRHYJKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677412
Record name Methyl (4-amino-3-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374933-81-0
Record name Methyl (4-amino-3-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude (4-amino-3-iodophenyl)acetic acid (about 40 g, about 171 mmol) in methanol (110 mL) was added 100 mL of 4 M MeOH/HCl and the solution was stirred at ambient temperature over night. Distilled the solution under reduce pressure, and the residue was purified by silica gel cloumn chromatography to give methyl (4-amino-3-iodophenyl)acetate. 1H-NMR (300 MHz, CDCl3) δ ppm 7.54 (s, 1H), 7.04 (d, J=7.9 Hz, 1H), 6.68 (d, J=7.9 Hz, 1H), 3.67 (s, 3H), 3.46 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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